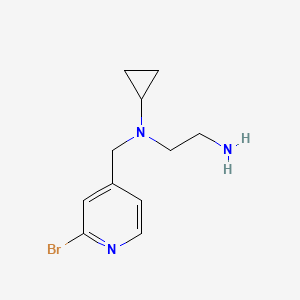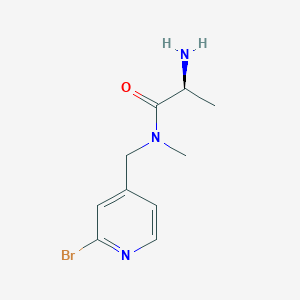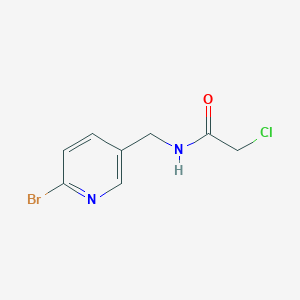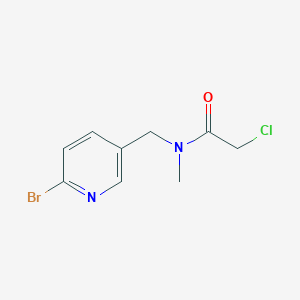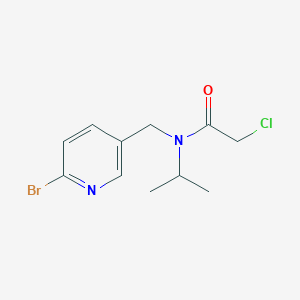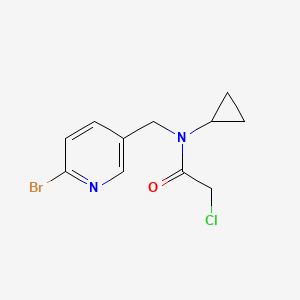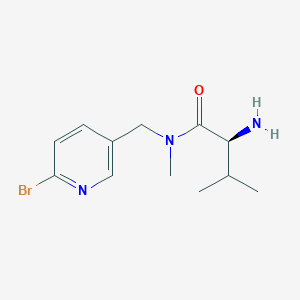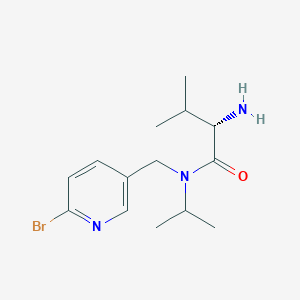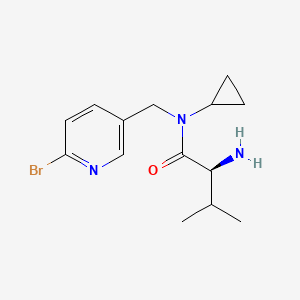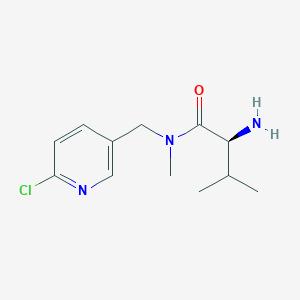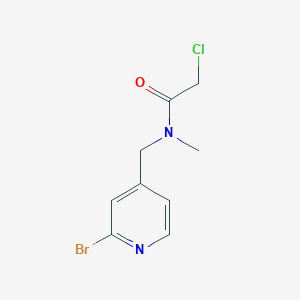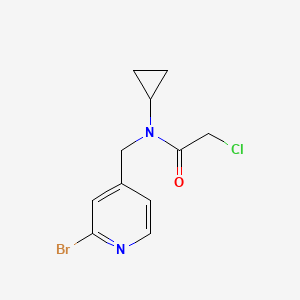
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a synthetic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a complex structure with a chiral center, making it an interesting subject for stereochemical studies and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the pyridine derivative: The initial step involves the chlorination of pyridine to obtain 6-chloro-pyridine.
Alkylation: The 6-chloro-pyridine is then alkylated with a suitable alkylating agent to introduce the pyridin-3-ylmethyl group.
Amidation: The resulting intermediate undergoes amidation with (S)-2-amino-3-methyl-butyramide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biology: Used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
- 2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-butyramide
Uniqueness
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is unique due to its chiral center, which can result in different biological activities compared to its racemic or achiral counterparts. This stereochemistry can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug development and research.
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-9(2)13(16)14(19)18(11-4-5-11)8-10-3-6-12(15)17-7-10/h3,6-7,9,11,13H,4-5,8,16H2,1-2H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEPJCRSAPDOSY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CN=C(C=C1)Cl)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CN=C(C=C1)Cl)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
